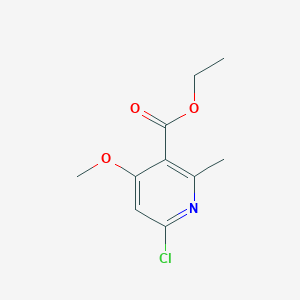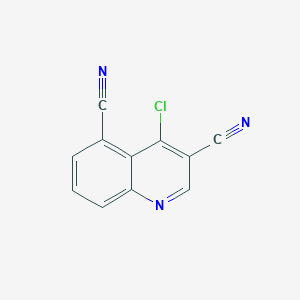
(4-Methyl-2-(methylthio)pyrimidin-5-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Methyl-2-(methylthio)pyrimidin-5-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is particularly notable for its utility in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of various organic molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (4-Methyl-2-(methylthio)pyrimidin-5-yl)boronic acid typically involves the borylation of a pyrimidine derivative. One common method is the halogen-metal exchange followed by borylation. For instance, starting with a halogenated pyrimidine, a metal-halogen exchange can be performed using a reagent like n-butyllithium, followed by the addition of a boron source such as trimethyl borate .
Industrial Production Methods: Industrial production methods for this compound are generally scaled-up versions of laboratory procedures. The key steps involve ensuring the purity of the starting materials and optimizing reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: (4-Methyl-2-(methylthio)pyrimidin-5-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic acids or esters.
Reduction: Reduction reactions can convert it into different boron-containing compounds.
Substitution: It can participate in nucleophilic substitution reactions, particularly in the presence of suitable catalysts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Palladium catalysts are frequently employed in Suzuki–Miyaura coupling reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, in Suzuki–Miyaura coupling, the major product is typically a biaryl compound .
Wissenschaftliche Forschungsanwendungen
(4-Methyl-2-(methylthio)pyrimidin-5-yl)boronic acid has a wide range of applications in scientific research:
Biology: This compound can be used to create biologically active molecules for drug discovery and development.
Industry: The compound is used in the production of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism by which (4-Methyl-2-(methylthio)pyrimidin-5-yl)boronic acid exerts its effects is primarily through its role as a boron-containing reagent in various chemical reactions. In Suzuki–Miyaura coupling, for example, the compound undergoes transmetalation with a palladium catalyst, facilitating the formation of a new carbon-carbon bond . The molecular targets and pathways involved depend on the specific reaction and application.
Vergleich Mit ähnlichen Verbindungen
(4-Methoxy-2-(methylthio)pyrimidin-5-yl)boronic Acid Pinacol Ester: This compound is similar in structure but contains a methoxy group instead of a methyl group.
2-(Methylthio)pyrimidinyl-5-boronic Acid Pinacol Ester: Another similar compound, differing in the position of the boronic acid group.
Uniqueness: (4-Methyl-2-(methylthio)pyrimidin-5-yl)boronic acid is unique due to its specific substitution pattern, which can influence its reactivity and the types of reactions it can undergo. This makes it particularly valuable in certain synthetic applications where other boronic acids may not be as effective .
Eigenschaften
Molekularformel |
C6H9BN2O2S |
|---|---|
Molekulargewicht |
184.03 g/mol |
IUPAC-Name |
(4-methyl-2-methylsulfanylpyrimidin-5-yl)boronic acid |
InChI |
InChI=1S/C6H9BN2O2S/c1-4-5(7(10)11)3-8-6(9-4)12-2/h3,10-11H,1-2H3 |
InChI-Schlüssel |
KSJLVQLKTKPVKG-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CN=C(N=C1C)SC)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6,7-Dibromo-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13664669.png)
![8-Methoxy-2-(2-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13664672.png)




![8-Methoxy-2-methylimidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B13664695.png)




![7-((Trifluoromethyl)thio)benzo[d]thiazole](/img/structure/B13664719.png)
